Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H6ClFO2S and a molecular weight of 244.67 g/mol . This compound is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. It is characterized by the presence of a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl ester group at the 2-position of the benzo[b]thiophene ring.
Preparation Methods
The synthesis of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[b]thiophene derivative.
Fluorination: The fluorine atom is introduced at the 6-position using fluorinating agents like elemental fluorine or more commonly, reagents such as Selectfluor.
Chemical Reactions Analysis
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chlorine atom with an amine group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives:
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate: This compound has a methyl group instead of a fluorine atom at the 6-position, which can affect its chemical reactivity and biological activity.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This derivative has an amino group and a different ester group, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJKOYCWCNSAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354044 |
Source
|
Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-20-1 |
Source
|
Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.